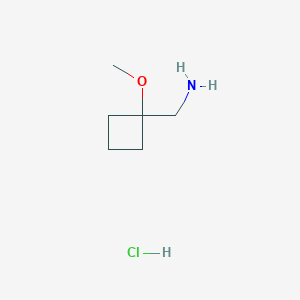

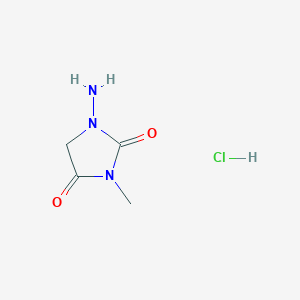

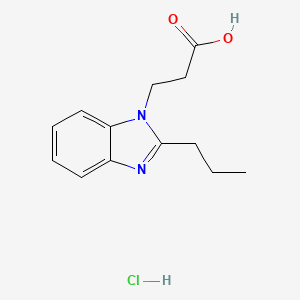

5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps, which may vary depending on the specific method employed. Common synthetic routes include cyclization reactions, condensation, and functional group transformations. Researchers have explored various strategies to access this compound efficiently .

Chemical Reactions Analysis

Scientific Research Applications

Antibacterial Activity

5-(Piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride: has shown promise in antibacterial applications. Derivatives of this compound have been synthesized and evaluated for their growth inhibitory effects against various bacterial strains, including Salmonella typhi , Escherichia coli , and Staphylococcus aureus . These studies highlight the potential of piperidine derivatives in combating bacterial infections .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) . Inhibition of ACAT-1 is significant because it plays a role in diseases where there is overexpression of this enzyme, such as atherosclerosis. Therefore, it could be a target for therapeutic intervention in such conditions.

Antimicrobial Activities

Research into piperidine derivatives closely related to 5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride has included screening for antimicrobial activities. These compounds have shown moderate to significant activities against microbes like Pseudomonas aeruginosa , Bacillus subtilis , and Candida albicans , indicating their potential use in antimicrobial therapies.

Nano-materials and Catalysis

The synthesis of nano-materials using piperidine derivatives has been explored. These nano-materials have demonstrated efficiency in various chemical reactions, suggesting that piperidine derivatives could play a versatile role in material science, particularly in the development of new catalysts and nano-structured materials.

Pharmaceutical Applications

Studies on compounds similar to 5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride have shown potential effects on enhancing memory ability in mice. This points to possible applications in treating neurological disorders, such as Alzheimer’s disease or other forms of dementia, where memory enhancement is desired.

Central Nervous System Research

Analogues of this compound are subjects of research for new drugs that affect the central nervous system through the serotoninergic mechanism. They show multidirectional pharmacological activity, which is crucial for developing treatments for various psychiatric and neurological disorders .

Mechanism of Action

Target of Action

Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s known that the piperidine ring is essential for chiral optimization .

Pharmacokinetics

It’s known that certain piperidine derivatives have enhanced cns pharmacokinetic properties .

properties

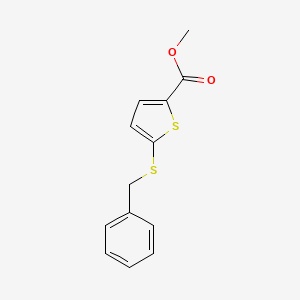

IUPAC Name |

5-piperidin-3-yl-1H-pyrazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O.ClH/c10-9(14)8-4-7(12-13-8)6-2-1-3-11-5-6;/h4,6,11H,1-3,5H2,(H2,10,14)(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULDLKARSWNDRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC(=NN2)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(piperidin-3-yl)-1H-pyrazole-3-carboxamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

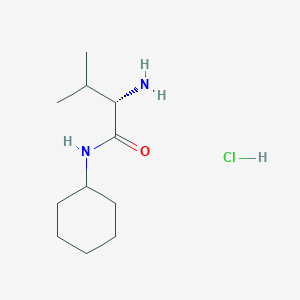

![octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride](/img/structure/B1377186.png)

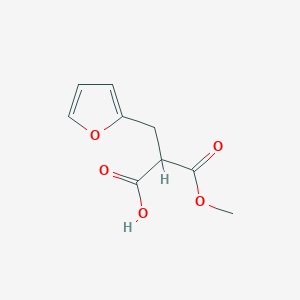

![(2-Azidoethyl)[3-(dimethylamino)propyl]methylamine dihydrochloride](/img/structure/B1377198.png)